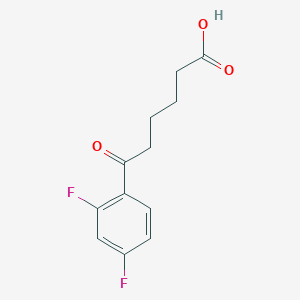

6-(2,4-Difluorophenyl)-6-oxohexanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(2,4-difluorophenyl)-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2O3/c13-8-5-6-9(10(14)7-8)11(15)3-1-2-4-12(16)17/h5-7H,1-4H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQOPNXAYXWRBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801282803 | |

| Record name | 2,4-Difluoro-ε-oxobenzenehexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801282803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951888-83-8 | |

| Record name | 2,4-Difluoro-ε-oxobenzenehexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluoro-ε-oxobenzenehexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801282803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 6-(2,4-Difluorophenyl)-6-oxohexanoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for 6-(2,4-Difluorophenyl)-6-oxohexanoic acid, a valuable keto-acid derivative with potential applications in pharmaceutical and materials science. The primary synthetic route involves a Friedel-Crafts acylation, a robust and well-established method for the formation of carbon-carbon bonds to aromatic rings. This document provides a detailed examination of the reaction, including a plausible experimental protocol, quantitative data from analogous reactions, and visual representations of the synthesis and workflow.

Core Synthesis Pathway: Friedel-Crafts Acylation

The most direct and industrially scalable approach to synthesize this compound is through the Friedel-Crafts acylation of 1,3-difluorobenzene. This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring. In this specific synthesis, the acylating agent is a derivative of adipic acid, a six-carbon dicarboxylic acid.

The reaction proceeds by activating the acylating agent with a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich 1,3-difluorobenzene ring. The fluorine atoms on the benzene ring are deactivating, but they direct the incoming electrophile to the ortho and para positions. The primary product of this reaction is the para-substituted isomer, this compound, due to steric hindrance at the ortho positions.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocol

Materials:

-

1,3-Difluorobenzene

-

Adipoyl chloride (or Adipic anhydride)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware, including a round-bottom flask, dropping funnel, condenser, and magnetic stirrer.

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride (1.2 to 2.2 equivalents) and anhydrous dichloromethane. The suspension is cooled in an ice bath.

-

Addition of Reactants: A solution of adipoyl chloride (1 equivalent) in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride. Following this, 1,3-difluorobenzene (1 to 3 equivalents) is added dropwise via the dropping funnel, maintaining the temperature below 10°C. Using an excess of 1,3-difluorobenzene can also serve as the solvent, eliminating the need for dichloromethane.[1]

-

Reaction: After the addition is complete, the reaction mixture is allowed to stir at room temperature for several hours or gently heated to reflux (around 40-50°C) to ensure the completion of the reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is cooled in an ice bath and then carefully quenched by the slow addition of crushed ice, followed by concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, a saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization or column chromatography.

Caption: General experimental workflow for the synthesis.

Quantitative Data

Direct quantitative data for the synthesis of this compound is not available in the searched literature. However, data from analogous Friedel-Crafts acylations of 1,3-difluorobenzene with other acylating agents can provide valuable insights into expected yields and reaction conditions.

| Reactant 1 | Acylating Agent | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1,3-Difluorobenzene | Acetyl Chloride | AlCl₃ (1.5) | Excess 1,3-Difluorobenzene | 25-55 | - | 80-85 | [1] |

| 1,3-Difluorobenzene | Acetic Anhydride | AlCl₃ (2.2-3.0) | Excess 1,3-Difluorobenzene | 25-55 | - | Not Specified | [1] |

| Anisole | Acetic Anhydride | FeCl₃·6H₂O (0.1) | TAAIL 6 | 60 | 4-72 | 65-94 | [3] |

| Fluorobenzene | Benzoyl Chloride | La(OTf)₃ / TfOH | None | 140 | 4 | 87 | [4] |

TAAIL: Tunable Aryl Alkyl Ionic Liquids

Catalyst and Reaction Condition Considerations

The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.

-

Lewis Acid Catalysts: While aluminum chloride is a common and effective catalyst, stoichiometric amounts are often required because the ketone product can form a complex with the Lewis acid.[5]

-

Alternative Catalysts: Modern catalyst systems, such as rare earth metal triflates (e.g., Yb(OTf)₃, Hf(OTf)₄) and other Lewis acids like bismuth triflate (Bi(OTf)₃), have been shown to be effective in catalytic amounts for Friedel-Crafts acylations, offering a more environmentally friendly and efficient alternative.[4][6]

-

Solvents: The use of excess 1,3-difluorobenzene as a solvent is a viable option that simplifies the reaction setup.[1] In other cases, inert solvents like dichloromethane or nitrobenzene are used. The choice of solvent can influence the reaction rate and selectivity.

-

Temperature: The reaction temperature is a critical parameter. While some reactions proceed at room temperature, others may require heating to achieve a reasonable reaction rate. The optimal temperature will depend on the reactivity of the substrates and the catalyst used.[1]

Conclusion

The synthesis of this compound via Friedel-Crafts acylation of 1,3-difluorobenzene is a theoretically sound and practical approach. This guide provides a comprehensive overview of the synthesis pathway, a detailed experimental protocol derived from analogous reactions, and a summary of relevant quantitative data. Researchers and drug development professionals can utilize this information as a foundational resource for the laboratory-scale synthesis and further investigation of this promising compound. The exploration of alternative catalytic systems may lead to more efficient and sustainable synthetic routes.

References

- 1. EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone - Google Patents [patents.google.com]

- 2. m.youtube.com [m.youtube.com]

- 3. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. chemistryjournals.net [chemistryjournals.net]

Physicochemical Properties of 6-(2,4-Difluorophenyl)-6-oxohexanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 6-(2,4-Difluorophenyl)-6-oxohexanoic acid. Due to the limited availability of direct experimental data for this specific compound, this document focuses on a comparative analysis of structurally related analogs, alongside detailed experimental protocols for the determination of key physicochemical parameters. This guide serves as a valuable resource for researchers and professionals involved in drug discovery and development by offering insights into the anticipated properties of the target compound and the methodologies for their empirical validation.

Introduction

This compound belongs to the class of aryl oxohexanoic acids, a group of compounds with potential applications in medicinal chemistry. The introduction of fluorine atoms into the phenyl ring can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough understanding of its physicochemical properties is therefore crucial for predicting its pharmacokinetic and pharmacodynamic profile. This guide presents available data for analogous compounds to infer the likely characteristics of this compound and provides standard experimental procedures for their determination.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a hexanoic acid chain attached to a 2,4-difluorophenyl ketone moiety.

Table 1: General Properties of this compound and Related Analogs

| Property | This compound (Predicted) | 6-(2,5-Difluorophenyl)-6-oxohexanoic acid | 6-(4-Fluorophenyl)-6-oxohexanoic acid | 6-Oxohexanoic acid |

| Molecular Formula | C₁₂H₁₂F₂O₃ | C₁₂H₁₂F₂O₃ | C₁₂H₁₃FO₃ | C₆H₁₀O₃ |

| Molecular Weight | 242.22 g/mol | 242.22 g/mol | 224.23 g/mol | 130.14 g/mol [1] |

| Physical Form | Solid (Predicted) | Not Available | White solid | Solid[1] |

Physicochemical Data

Table 2: Physicochemical Properties of Related Aryl Oxohexanoic Acids and 6-Oxohexanoic Acid

| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility | pKa | logP |

| 6-(4-Fluorophenyl)-6-oxohexanoic acid | Not Available | Not Available | Not Available | Not Available | Not Available |

| 6-Oxohexanoic acid | 85 (in ethanol)[2] | 151-153 (at 20 Torr)[2] | Soluble in water | 4.70 ± 0.10 (Predicted)[2] | -0.1 (Predicted)[1] |

| Perfluorohexanoic acid | Not Available | 157[3] | 15,700 mg/L in water[3] | -0.16[3] | 3.6 (Predicted)[3] |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of organic compounds.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a useful indicator of purity, with pure crystalline compounds typically exhibiting a sharp melting point range of 0.5-1.0°C.[2]

Protocol:

-

Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[4][5]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[4] This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a metal block heating apparatus).[2]

-

Heating: The heating bath is heated slowly and steadily, with constant stirring for an oil bath, to ensure uniform temperature distribution.[4]

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded. This range is the melting point.[2] For accuracy, a preliminary rapid heating can be done to find an approximate melting point, followed by a slower, more careful determination.[2]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Protocol:

-

Sample Preparation: A small amount of the liquid is placed in a small test tube or fusion tube.[6][7]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.[6][7]

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable apparatus like a Thiele tube or an aluminum block.[6][7]

-

Heating: The apparatus is heated slowly and uniformly.[6]

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is stopped, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[8]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Protocol:

-

Qualitative Determination:

-

Place a small, measured amount of the compound (e.g., 10 mg of a solid or 2-3 drops of a liquid) into a test tube.[9]

-

Add a small volume of the solvent (e.g., 0.75 mL) in portions, shaking vigorously after each addition.[3]

-

Observe if the compound dissolves completely to form a homogeneous solution.[10]

-

This can be repeated with a range of solvents of varying polarity (e.g., water, ethanol, diethyl ether, hexane) to establish a solubility profile.[3]

-

-

Quantitative Determination:

-

A saturated solution of the compound is prepared at a specific temperature.

-

A known volume of the saturated solution is carefully separated from the undissolved solid.

-

The solvent is evaporated from the separated solution, and the mass of the remaining solute is determined.

-

Solubility is then expressed as grams of solute per 100 mL or 100 g of solvent.

-

pKa Determination

The pKa is a measure of the acidity of a compound.

Common Methodologies:

-

Potentiometric Titration: This is a highly accurate method where the compound is dissolved in a suitable solvent (often a water-organic mixture for sparingly soluble compounds) and titrated with a standard solution of a strong base (for an acidic compound) or a strong acid (for a basic compound).[11][12] The pH of the solution is monitored with a pH meter as the titrant is added. The pKa is the pH at the half-equivalence point.[11]

-

Spectrophotometry (UV-Vis): This method is suitable for compounds that have a chromophore whose UV-Vis absorbance spectrum changes with protonation state. The absorbance of the compound is measured at various pH values. The pKa can be determined by plotting absorbance versus pH.[11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of certain nuclei in a molecule can be sensitive to the protonation state. By monitoring the change in chemical shift as a function of pH, the pKa can be determined.[13][14]

logP Determination

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically a nonpolar organic solvent (like n-octanol) and a polar solvent (like water). The logarithm of this ratio is logP, a key indicator of a compound's lipophilicity.

Common Methodologies:

-

Shake-Flask Method: This is the traditional and often most accurate method. A known amount of the compound is dissolved in a mixture of n-octanol and water. The mixture is shaken vigorously to allow for partitioning between the two phases and then allowed to separate. The concentration of the compound in each phase is then determined (e.g., by UV-Vis spectroscopy or chromatography), and the logP is calculated from the ratio of the concentrations.[15]

-

High-Performance Liquid Chromatography (HPLC): A rapid and widely used method involves reverse-phase HPLC. The retention time of the compound on a nonpolar stationary phase (like C18) is measured.[16] There is a linear relationship between the logarithm of the retention time and the logP value. The system is calibrated using compounds with known logP values to establish this relationship.[16][17]

Synthesis and Potential Biological Relevance

Proposed Synthesis Workflow

While a specific synthesis protocol for this compound was not found, a plausible synthetic route can be adapted from the general synthesis of 6-aryl-4-oxohexanoic acids.[18][19][20][21]

Structural Relationship of Analogs

The physicochemical properties of the target compound are influenced by the nature and position of the substituents on the phenyl ring. The following diagram illustrates the relationship between this compound and its various analogs.

References

- 1. 6-Oxohexanoic acid | C6H10O3 | CID 440918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.ws [chem.ws]

- 11. m.youtube.com [m.youtube.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 15. acdlabs.com [acdlabs.com]

- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 17. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 18. 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Bios...: Ingenta Connect [ingentaconnect.com]

- 19. 6-aryl-4-oxohexanoic acids: synthesis, effects on eicosanoid biosynthesis, and anti-inflammatory in vivo-activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benthamdirect.com [benthamdirect.com]

- 21. researchgate.net [researchgate.net]

Unraveling the Anti-Inflammatory Potential of 6-(2,4-Difluorophenyl)-6-oxohexanoic Acid: A Mechanistic Whitepaper

For Immediate Release

Jena, Germany – November 2, 2025 – While direct experimental data on 6-(2,4-Difluorophenyl)-6-oxohexanoic acid remains to be published, this technical guide elucidates its proposed mechanism of action based on robust research into the broader class of 6-aryl-4-oxohexanoic acids. This whitepaper, intended for researchers, scientists, and drug development professionals, details the compelling evidence suggesting that this compound class functions as non-steroidal anti-inflammatory drugs (NSAIDs) by modulating the eicosanoid biosynthesis pathway.

Core Mechanism of Action: Inhibition of Eicosanoid Biosynthesis

The primary proposed mechanism of action for 6-aryl-4-oxohexanoic acids, and by extension the 2,4-difluoro analog, is the inhibition of key enzymes in the arachidonic acid cascade. This pathway is responsible for the production of prostaglandins and leukotrienes, potent inflammatory mediators. The anti-inflammatory effects of these compounds are likely achieved through the modulation of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

A pivotal study on a series of 6-aryl-4-oxohexanoic acids demonstrated their potential to interfere with arachidonic acid metabolism, a hallmark of NSAID activity.[1][2] These compounds were evaluated for their anti-inflammatory properties using established in vitro and in vivo models.[1][2]

Signaling Pathway: The Arachidonic Acid Cascade

The following diagram illustrates the central role of COX and LOX enzymes in the conversion of arachidonic acid to pro-inflammatory eicosanoids, the putative targets of this compound.

Caption: Proposed inhibition of COX and LOX pathways by this compound.

Preclinical Evaluation of 6-Aryl-4-Oxohexanoic Acids

The anti-inflammatory potential of this class of compounds has been investigated using standard preclinical models. These include in vitro assays to measure the inhibition of enzymes involved in arachidonic acid metabolism and in vivo models to assess the reduction of inflammation.

In Vitro Activity: Human Whole Blood Assay

A human whole blood assay is a crucial tool for evaluating the inhibitory effects of compounds on COX-1 and COX-2 enzymes in a physiologically relevant environment. While specific IC50 values for 6-aryl-4-oxohexanoic acids from the key study by Abouzid et al. indicated a lack of potent inhibition at the tested concentrations, the methodology provides a framework for future investigations.[2]

Table 1: In Vitro Inhibition of Eicosanoid Production by 6-Aryl-4-Oxohexanoic Acids

| Compound | Aryl Substituent | % Inhibition of 12-HHT (COX-1) at 10 µM | % Inhibition of PGE2 (COX-2) at 10 µM | % Inhibition of 5-HETE (5-LOX) at 10 µM |

| IIIa | Phenyl | < 20 | < 20 | < 20 |

| IIIb | 4-Chlorophenyl | < 20 | < 20 | < 20 |

| IIIc | 4-Methoxyphenyl | < 20 | < 20 | < 20 |

| IIId | 3,4-Dimethoxyphenyl | < 20 | < 20 | < 20 |

| IIe | 4-Biphenyl | < 20 | < 20 | < 20 |

| IIf | 2-Naphthyl | < 20 | < 20 | < 20 |

| Data extracted from Abouzid et al., Medicinal Chemistry, 2007, 3, 433-438.[2] |

The results indicate that at a concentration of 10 µM, the tested 6-aryl-4-oxohexanoic acids did not significantly inhibit COX-1, COX-2, or 5-LOX in the human whole blood assay.[2]

In Vivo Activity: Carrageenan-Induced Rat Paw Edema

The carrageenan-induced rat paw edema model is a widely accepted acute inflammation assay to evaluate the in vivo efficacy of anti-inflammatory agents.[3][4][5] In this model, a precursor to one of the more active compounds in the in vitro assay, compound IIe, demonstrated notable anti-inflammatory activity.[1][2]

Table 2: In Vivo Anti-inflammatory Activity of 6-Aryl-4-oxohex-5-enoic Acid (Compound IIe)

| Compound | Dose (mg/kg) | Time after Carrageenan (h) | % Inhibition of Edema |

| IIe | 50 | 1 | 25 |

| 2 | 33 | ||

| 3 | 42 | ||

| 4 | 50 | ||

| Fenbufen | 50 | 1 | 22 |

| 2 | 30 | ||

| 3 | 38 | ||

| 4 | 45 | ||

| Data extracted from Abouzid et al., Medicinal Chemistry, 2007, 3, 433-438.[2] |

Compound IIe, a 6-aryl-4-oxohex-5-enoic acid, showed a time-dependent increase in the inhibition of paw edema, with a maximum inhibition of 50% at 4 hours post-carrageenan injection.[2] This effect was comparable to the reference NSAID, fenbufen.[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.

Synthesis of 6-Aryl-4-Oxohexanoic Acids

The synthesis of the 6-aryl-4-oxohexanoic acid scaffold is a two-step process.[1][2]

Caption: General synthetic scheme for 6-aryl-4-oxohexanoic acids.

Step 1: Condensation A mixture of an appropriate aryl aldehyde and levulinic acid is refluxed in toluene with catalytic amounts of piperidine and acetic acid, using a Dean-Stark trap to remove water.[2] This yields the corresponding 6-aryl-4-oxohex-5-enoic acid.[1][2]

Step 2: Reduction The resulting 6-aryl-4-oxohex-5-enoic acid is then hydrogenated at room temperature using palladium on carbon (10% Pd/C) as a catalyst to yield the final 6-aryl-4-oxohexanoic acid.[1][2]

Human Whole Blood Assay for COX-1/COX-2/5-LOX Inhibition

This assay measures the production of key metabolites of the arachidonic acid cascade to determine the inhibitory activity of test compounds.[2][6][7]

-

Blood Collection: Fresh human venous blood is collected from healthy volunteers into tubes containing an anticoagulant.

-

Incubation: Aliquots of whole blood are incubated with the test compound or vehicle control for a specified period (e.g., 15 minutes) at 37°C.

-

Stimulation:

-

For COX-1 activity (measured as 12-HHT production), coagulation is initiated by allowing the blood to clot for 1 hour at 37°C.

-

For COX-2 activity (measured as PGE2 production), lipopolysaccharide (LPS) is added to induce COX-2 expression, followed by incubation for 24 hours at 37°C.

-

For 5-LOX activity (measured as 5-HETE production), a calcium ionophore (e.g., A23187) is added to stimulate the 5-LOX pathway.

-

-

Analysis: Plasma or serum is separated by centrifugation, and the levels of 12-HHT, PGE2, and 5-HETE are quantified using enzyme immunoassay (EIA) or other sensitive analytical methods.

-

Calculation: The percentage inhibition of each metabolite's production by the test compound is calculated relative to the vehicle control.

Carrageenan-Induced Rat Paw Edema Assay

This in vivo model assesses the anti-inflammatory activity of a compound by measuring its ability to reduce acute inflammation.[3][4][5][8]

-

Animals: Male Wistar rats (or a similar strain) weighing between 150-200g are used.

-

Compound Administration: The test compound, reference drug (e.g., indomethacin or fenbufen), or vehicle is administered orally or intraperitoneally at a predetermined dose.

-

Induction of Edema: After a set time (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at various time points thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV is the change in paw volume from baseline.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, as a member of the 6-aryl-4-oxohexanoic acid class, likely exerts its biological effects through the inhibition of the eicosanoid biosynthesis pathway, a mechanism characteristic of NSAIDs. While initial in vitro screens of related compounds did not show potent enzymatic inhibition, the promising in vivo anti-inflammatory activity of a precursor compound warrants further investigation into this chemical scaffold.

Future research should focus on the direct synthesis and evaluation of this compound. A comprehensive dose-response analysis in the human whole blood assay is necessary to determine its IC50 values for COX-1, COX-2, and 5-LOX, which will clarify its potency and selectivity profile. Further in vivo studies, including dose-ranging efficacy in the carrageenan-induced paw edema model and assessment of potential gastrointestinal side effects, will be crucial in determining the therapeutic potential of this compound. The difluoro substitution on the phenyl ring may significantly influence its potency and pharmacokinetic properties compared to the previously tested analogs.

References

- 1. 6-aryl-4-oxohexanoic acids: synthesis, effects on eicosanoid biosynthesis, and anti-inflammatory in vivo-activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. inotiv.com [inotiv.com]

- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 6. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]

Uncharted Territory: The Biological Activity of 6-(2,4-Difluorophenyl)-6-oxohexanoic Acid Remains Undisclosed

A comprehensive review of scientific literature and patent databases reveals a significant gap in the current understanding of the biological activity of 6-(2,4-Difluorophenyl)-6-oxohexanoic acid. Despite targeted searches, no specific data on its mechanism of action, quantitative efficacy, or associated signaling pathways for this particular molecule could be retrieved. This indicates that the compound may be a novel chemical entity that has not yet been extensively studied or that research containing such information has not been made publicly available.

While direct information is lacking for this compound, research on structurally related compounds offers some potential avenues for future investigation. It is crucial to emphasize that the biological activities of these related molecules cannot be directly extrapolated to the compound , as minor structural modifications, such as the position of the oxo group or the fluorine atoms on the phenyl ring, can lead to significant differences in biological function.

Insights from Structurally Related Compounds

Studies on analogous chemical structures hint at potential, though unconfirmed, areas of therapeutic interest. For instance, a class of related compounds, 6-aryl-4-oxohexanoic acids , has been investigated for their potential as non-steroidal anti-inflammatory drugs (NSAIDs). These compounds were evaluated for their ability to modulate the metabolism of arachidonic acid, a key pathway in inflammation.[1][2][3][4] Specifically, they were tested in human whole blood assays and in vivo models of inflammation, such as the carrageenan-induced rat paw edema test.[1][2][3] However, it is important to note the structural difference: the oxo group in these compounds is at the 4-position of the hexanoic acid chain, not the 6-position as in the molecule of interest.

Furthermore, compounds incorporating a (2,4-difluorophenyl) moiety are prevalent in medicinal chemistry. For example, a compound containing a (2,4-difluorophenyl)methyl group has been identified as a potent and selective prostaglandin EP1 receptor antagonist, with potential applications in treating inflammatory pain. While structurally distinct from this compound, this highlights the utility of the difluorophenyl group in designing biologically active molecules.

The core structure, 6-oxohexanoic acid , has found application as a non-cleavable linker in the development of antibody-drug conjugates (ADCs) for cancer therapy.[5] ADCs utilize linkers to attach potent cytotoxic agents to monoclonal antibodies, which then target specific cancer cells. This application, however, relates to the utility of the hexanoic acid backbone as a chemical tool rather than its intrinsic biological activity.

Future Directions

The absence of published data on the biological activity of this compound underscores an opportunity for novel research. Future studies could explore its potential in areas suggested by its structural analogs, such as anti-inflammatory or anticancer applications. Initial in vitro screening against relevant molecular targets, such as cyclooxygenase (COX) enzymes or various cancer cell lines, could provide the first insights into its pharmacological profile.

Given the current void in the literature, any investigation into the synthesis and biological evaluation of this compound would be a valuable contribution to the field of medicinal chemistry. Until such studies are conducted and published, the biological activity of this compound remains an open and intriguing question for the scientific community.

References

- 1. The Anticancer Effects of FDI-6, a FOXM1 Inhibitor, on Triple Negative Breast Cancer [mdpi.com]

- 2. 6-Oxohexanoic acid | CAS#:141-31-1 | Chemsrc [chemsrc.com]

- 3. 6-aryl-4-oxohexanoic acids: synthesis, effects on eicosanoid biosynthesis, and anti-inflammatory in vivo-activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 6-(2,6-Difluorophenyl)-6-oxohexanoic acid | 898766-46-6 | Benchchem [benchchem.com]

Structure Elucidation of 6-(2,4-Difluorophenyl)-6-oxohexanoic Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 6-(2,4-difluorophenyl)-6-oxohexanoic acid, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide presents a detailed analysis based on established methodologies and data from structurally similar analogs. The synthesis, purification, and characterization using modern analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are discussed in detail. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the comprehensive process of chemical structure determination.

Introduction

6-oxo-hexanoic acid derivatives are a class of compounds with significant potential in various fields, including pharmaceuticals and materials science. The introduction of a difluorophenyl moiety can significantly modulate the physicochemical and biological properties of the parent molecule, including its metabolic stability and binding affinity to biological targets. The precise determination of the chemical structure of these compounds is a critical step in their development and application. This guide outlines the systematic approach to the structure elucidation of this compound.

Synthesis and Purification

The synthesis of 6-aryl-6-oxohexanoic acids is commonly achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction provides a direct and efficient route to the target ketone.

Proposed Synthetic Pathway

The proposed synthesis of this compound involves the Friedel-Crafts acylation of 1,3-difluorobenzene with adipic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a stirred solution of adipic anhydride (1.0 eq) in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), add aluminum chloride (2.2 eq) portion-wise at 0 °C.

-

Addition of Aryl Component: To this mixture, add 1,3-difluorobenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Structure Elucidation Workflow

The elucidation of the structure of the synthesized compound follows a logical workflow, integrating data from multiple analytical techniques.

Caption: Workflow for the structure elucidation of the target compound.

Spectroscopic Data and Interpretation

Disclaimer: The following data is predicted or based on analogs due to the absence of publicly available experimental data for this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

| Parameter | Predicted Value |

| Molecular Formula | C₁₂H₁₂F₂O₃ |

| Molecular Weight | 242.22 g/mol |

| Exact Mass | 242.0754 g/mol |

| m/z (ESI-) | 241.0676 [M-H]⁻ |

Experimental Protocol: Mass Spectrometry

-

Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Data Acquisition: The sample is infused into the mass spectrometer, and the mass-to-charge ratio (m/z) of the ions is measured.

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 3300-2500 (broad) |

| C=O stretch (Carboxylic acid) | ~1710 |

| C=O stretch (Aryl ketone) | ~1680 |

| C-F stretch (Aryl fluoride) | 1250-1100 |

| C-O stretch (Carboxylic acid) | 1320-1210 |

Experimental Protocol: Infrared Spectroscopy

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A small amount of the purified solid compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | br s | 1H | -COOH |

| ~7.9-8.0 | m | 1H | Ar-H |

| ~6.9-7.1 | m | 2H | Ar-H |

| ~3.0 | t | 2H | -CH₂-C=O |

| ~2.4 | t | 2H | -CH₂-COOH |

| ~1.7-1.8 | m | 4H | -CH₂-CH₂- |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | C=O (ketone) |

| ~178 | C=O (acid) |

| ~165 (dd) | C-F |

| ~163 (dd) | C-F |

| ~133 (dd) | Ar-C |

| ~124 (d) | Ar-C |

| ~112 (dd) | Ar-CH |

| ~105 (t) | Ar-CH |

| ~38 | -CH₂-C=O |

| ~34 | -CH₂-COOH |

| ~24 | -CH₂- |

| ~20 | -CH₂- |

Experimental Protocol: NMR Spectroscopy

-

Instrument: NMR spectrometer operating at a high frequency (e.g., 400 or 500 MHz for ¹H).

-

Sample Preparation: The purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are acquired using standard pulse sequences.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, related 6-aryl-4-oxohexanoic acids have been investigated for their anti-inflammatory properties.[1][2] These compounds have been shown to affect eicosanoid biosynthesis, which plays a crucial role in inflammation.[1][2]

Caption: Potential mechanism of anti-inflammatory action.

Conclusion

The structure of this compound can be confidently elucidated through a combination of systematic synthesis, purification, and comprehensive spectroscopic analysis. While direct experimental data is currently scarce, the methodologies and expected data presented in this guide, based on established chemical principles and analysis of analogous compounds, provide a robust framework for its characterization. This technical guide serves as a valuable resource for researchers and scientists involved in the synthesis and characterization of novel chemical entities for drug discovery and development.

References

Spectroscopic data (NMR, IR, MS) for 6-(2,4-Difluorophenyl)-6-oxohexanoic acid

A comprehensive analysis of the spectroscopic properties of 6-(2,4-Difluorophenyl)-6-oxohexanoic acid is crucial for its identification, characterization, and application in research and development, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a summary of predicted spectroscopic data, detailed experimental protocols for acquiring such data, and a visual representation of the analytical workflow.

Due to the absence of publicly available experimental spectra for this compound, this document presents predicted data obtained from computational chemistry models. These predictions offer valuable insights into the expected spectral features of the molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.95-8.05 | m | 1H | Ar-H |

| ~7.25-7.35 | m | 1H | Ar-H |

| ~7.05-7.15 | m | 1H | Ar-H |

| ~12.0 (broad s) | s | 1H | -COOH |

| ~3.05 | t | 2H | -CH₂-C=O |

| ~2.35 | t | 2H | -CH₂-COOH |

| ~1.65-1.75 | m | 4H | -CH₂-CH₂- |

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~202.5 | C=O (ketone) |

| ~179.0 | C=O (acid) |

| ~165.0 (dd) | C-F |

| ~162.5 (dd) | C-F |

| ~132.0 (d) | Ar-C |

| ~122.5 (dd) | Ar-C |

| ~112.0 (d) | Ar-C |

| ~105.0 (t) | Ar-C |

| ~38.0 | -CH₂-C=O |

| ~33.5 | -CH₂-COOH |

| ~24.0 | -CH₂- |

| ~23.5 | -CH₂- |

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1690 | Strong | C=O stretch (Ketone) |

| ~1610, 1500 | Medium | C=C stretch (Aromatic) |

| ~1280 | Medium | C-O stretch |

| ~1140, 1100 | Strong | C-F stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 242.08 | High | [M]⁺ (Molecular Ion) |

| 224.07 | Medium | [M - H₂O]⁺ |

| 196.07 | Medium | [M - H₂O - CO]⁺ |

| 155.03 | High | [C₇H₄F₂O]⁺ |

| 127.02 | Medium | [C₆H₄F₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1][2] Ensure the sample is fully dissolved. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

-

Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300-600 MHz for ¹H NMR.[3]

-

Data Acquisition :

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, and number of scans.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.[4][5] A larger number of scans is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[4]

-

-

Data Processing : Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform. Phase and baseline corrections are then performed. For ¹H NMR, the signals are integrated to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation :

-

Solid Sample (KBr Pellet) : Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.[6] Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.[7]

-

-

Instrumentation : Use a Fourier-Transform Infrared Spectrometer.

-

Data Acquisition :

-

First, a background spectrum of the empty sample holder (or clean ATR crystal) is recorded.[6]

-

The sample is then placed in the infrared beam path, and the sample spectrum is recorded. The instrument measures the interference pattern of the infrared light, which is then mathematically converted into an infrared spectrum.[8]

-

-

Data Processing : The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction and Ionization :

-

Introduce a small amount of the sample into the mass spectrometer.

-

Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for volatile and thermally stable compounds, where the sample is bombarded with a high-energy electron beam.[9][10] Electrospray Ionization (ESI) is suitable for less volatile or thermally sensitive molecules and involves creating a fine spray of a sample solution that is then ionized.[11]

-

-

Mass Analysis : The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[11][12]

-

Detection : An electron multiplier or other detector measures the abundance of ions at each m/z value.

-

Data Presentation : The resulting mass spectrum is a plot of relative ion abundance versus m/z.[10]

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. How To [chem.rochester.edu]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. fiveable.me [fiveable.me]

- 12. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]

An In-depth Technical Guide to 6-(2,4-Difluorophenyl)-6-oxohexanoic acid: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(2,4-Difluorophenyl)-6-oxohexanoic acid is a substituted keto-acid featuring a hexanoic acid backbone with a ketone at the 6-position and a 2,4-difluorophenyl substituent. While specific research on this molecule is limited, its structural motifs suggest potential applications in medicinal chemistry and materials science. The presence of the difluorophenyl group can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive overview of a plausible synthetic route, proposed characterization methods, and potential areas of investigation for this compound.

Physicochemical Properties and Data of Analogs

While specific data for this compound is unavailable, the properties of its isomers and related compounds can provide valuable insights.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 6-(3,4-Difluorophenyl)-6-oxohexanoic acid | 898765-77-0 | C₁₂H₁₂F₂O₃ | 242.22 |

| 6-(3,5-Difluorophenyl)-6-oxohexanoic acid | 871127-79-6 | C₁₂H₁₂F₂O₃ | 242.22 |

| 6-(4-Fluorophenyl)-6-oxohexanoic acid | 343319-07-3 | C₁₂H₁₃FO₃ | 224.23 |

| 6-Oxohexanoic acid | 928-81-4 | C₆H₁₀O₃ | 130.14 |

Proposed Synthesis

A plausible and well-established method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-difluorobenzene with a derivative of adipic acid, such as adipoyl chloride or adipic anhydride.

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Preparation of Adipoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a gas outlet, add adipic acid (1 equivalent).

-

Slowly add thionyl chloride (2.2 equivalents) to the flask at room temperature with stirring.

-

Heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude adipoyl chloride.

Step 2: Friedel-Crafts Acylation

-

In a separate three-necked flask equipped with a dropping funnel, mechanical stirrer, and a nitrogen inlet, add 1,3-difluorobenzene (3-5 equivalents) and anhydrous aluminum chloride (2.2 equivalents).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add the prepared adipoyl chloride (1 equivalent) dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

Step 3: Hydrolysis and Product Isolation

-

Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR will be crucial for confirming the structure and substitution pattern of the difluorophenyl ring.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches, and the ketone C=O stretch.

-

Melting Point: To assess the purity of the final compound.

Potential Signaling Pathways and Applications

Given the structural similarities to other biologically active molecules, this compound could be investigated for several applications:

-

Drug Discovery:

-

Enzyme Inhibition: The keto-acid moiety could interact with the active sites of various enzymes. The difluorophenyl group can enhance binding affinity and metabolic stability.

-

Building Block for Complex Molecules: This compound can serve as a versatile starting material for the synthesis of more complex pharmaceutical agents. Fluorine substitution is a common strategy in drug design to improve pharmacokinetic and pharmacodynamic properties.

-

-

Antibody-Drug Conjugates (ADCs): The parent compound, 6-oxohexanoic acid, is used as a linker in ADCs[1]. The difluorophenyl derivative could be explored for the development of novel linkers with modified properties.

Caption: Potential research and development pathways for this compound.

Conclusion

While this compound is not a widely documented compound, its synthesis is feasible through established chemical reactions like the Friedel-Crafts acylation. Its structural features, particularly the difluorinated phenyl ring, make it an interesting candidate for further investigation in drug discovery and materials science. The information provided in this guide serves as a foundational resource for researchers interested in the synthesis and exploration of this and related compounds. Further experimental work is necessary to validate the proposed synthetic route and to fully characterize the chemical and biological properties of this molecule.

References

Technical Guide: 6-(2,4-Difluorophenyl)-6-oxohexanoic Acid and Its Isomers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical identifiers, synthesis, and potential biological relevance of 6-(2,4-Difluorophenyl)-6-oxohexanoic acid. Extensive searches of chemical databases and scientific literature have revealed no registered CAS number or specific experimental data for the 2,4-difluoro isomer. This suggests that this particular compound is not widely synthesized or commercially available.

However, several structural isomers are documented. This guide provides detailed information on the closely related and commercially available isomer, 6-(3,4-Difluorophenyl)-6-oxohexanoic acid , and outlines a theoretical synthetic protocol for the requested 2,4-difluoro isomer based on established chemical principles.

Part 1: Chemical Identifiers and Data Presentation

Due to the absence of specific data for this compound, the following table summarizes the key identifiers for the documented 3,4-difluoro isomer.

| Identifier | Value |

| Compound Name | 6-(3,4-Difluorophenyl)-6-oxohexanoic acid |

| CAS Number | 898765-77-0[1][2] |

| Molecular Formula | C₁₂H₁₂F₂O₃[1] |

| Molecular Weight | 242.22 g/mol [1] |

| Canonical SMILES | C1=CC(=C(C=C1F)F)C(=O)CCCCC(=O)O |

| IUPAC Name | 6-(3,4-difluorophenyl)-6-oxohexanoic acid |

Part 2: Experimental Protocols

While no specific experimental protocol for the synthesis of this compound has been found in the literature, a plausible and standard method for its preparation would be through a Friedel-Crafts acylation reaction. This well-established reaction is widely used for the synthesis of aryl ketones.[3]

Proposed Synthesis of this compound via Friedel-Crafts Acylation

Objective: To synthesize this compound by acylating 1,3-difluorobenzene with adipic anhydride in the presence of a Lewis acid catalyst.

Materials:

-

1,3-Difluorobenzene

-

Adipic anhydride

-

Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Distilled water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and purification (e.g., ethyl acetate)

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Methodology:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a solution of 1,3-difluorobenzene in anhydrous DCM is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Catalyst Addition: Anhydrous aluminum chloride is added portion-wise to the stirred solution at 0 °C. The mixture is allowed to stir for 15-30 minutes to form the reaction complex.

-

Acylation: A solution of adipic anhydride in anhydrous DCM is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the reaction is allowed to warm to room temperature and then heated to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition of a cold aqueous HCl solution. This will hydrolyze the aluminum complexes.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

-

Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Part 3: Visualized Experimental Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

Caption: Proposed synthetic workflow for this compound.

Part 4: Concluding Remarks

While direct experimental data for this compound remains elusive, this guide provides a comprehensive overview of a closely related, documented isomer and a robust, theoretical synthetic pathway for the target molecule. Researchers interested in this compound or its analogs can utilize the provided experimental protocol as a foundational method for its synthesis. The biological activities of other aryl oxohexanoic acids suggest potential applications in areas such as anti-inflammatory drug discovery.[2][4] Further research would be required to determine the specific biological profile of the 2,4-difluoro isomer.

References

- 1. researchgate.net [researchgate.net]

- 2. 6-aryl-4-oxohexanoic acids: synthesis, effects on eicosanoid biosynthesis, and anti-inflammatory in vivo-activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Mechanochemical Friedel–Crafts acylations [beilstein-journals.org]

- 4. benthamdirect.com [benthamdirect.com]

An In-Depth Technical Guide on the Core Properties of 6-(2,4-Difluorophenyl)-6-oxohexanoic acid: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(2,4-Difluorophenyl)-6-oxohexanoic acid is an aromatic keto acid. Its structure, featuring a difluorophenyl group, a ketone, and a carboxylic acid moiety, suggests its potential as a building block in medicinal chemistry. The fluorine atoms can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Understanding the solubility and stability of this compound is paramount for its potential development as a therapeutic agent, as these properties fundamentally impact its bioavailability, formulation, and shelf-life.

While specific data for this compound is not available, we can infer its likely properties and the methodologies for their determination from related molecules such as 6-aryl-4-oxohexanoic acids and other fluoro-substituted aromatic compounds.

Physicochemical Properties

Based on its structure, the following physicochemical properties can be anticipated for this compound.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₂H₁₂F₂O₃ | Based on chemical structure |

| Molecular Weight | 242.22 g/mol | Calculated from the molecular formula |

| Appearance | Likely a solid at room temperature | Similar to parent compound 6-oxohexanoic acid which is a solid.[1] |

| pKa | Estimated to be around 4-5 | The carboxylic acid moiety is the primary acidic functional group. |

| LogP | Moderately lipophilic | The difluorophenyl group increases lipophilicity, while the carboxylic acid contributes to hydrophilicity. |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. The solubility of this compound is expected to be influenced by the solvent's polarity, pH, and temperature.

Predicted Solubility Behavior

-

Aqueous Solubility: The presence of the carboxylic acid group suggests that the solubility in aqueous media will be pH-dependent. At pH values below its pKa, the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form a more soluble carboxylate salt.

-

Organic Solvent Solubility: Due to the aromatic ring and the hydrocarbon chain, the compound is expected to exhibit good solubility in polar organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO). Its solubility in non-polar solvents like hexane is likely to be limited. For instance, the related compound ketoprofen, a carboxylic acid, is readily dissolved in polar protic solvents.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound is the shake-flask method .

Objective: To determine the equilibrium solubility of this compound in various solvents at a constant temperature.

Materials:

-

This compound

-

A range of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, acetonitrile, DMSO)

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of the solid compound to a known volume of the selected solvent in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, cease agitation and allow the suspension to settle.

-

Centrifuge the samples to separate the undissolved solid from the saturated solution.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.

-

The determined concentration represents the solubility of the compound in that specific solvent at the given temperature.

Workflow for Solubility Determination:

Caption: Experimental workflow for determining solubility via the shake-flask method.

Stability Profile

The chemical stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. Stability studies are conducted to understand how the quality of the substance varies over time under the influence of environmental factors such as temperature, humidity, and light.

Predicted Stability and Degradation Pathways

-

Hydrolytic Stability: The ester linkage in a potential prodrug form would be susceptible to hydrolysis. The core molecule, however, is not expected to be highly susceptible to hydrolysis under neutral conditions. Under strongly acidic or basic conditions, degradation may occur, though specific pathways are not documented.

-

Oxidative Stability: The ketone and the benzylic position adjacent to the phenyl ring could be susceptible to oxidation. Forced degradation studies using oxidizing agents like hydrogen peroxide would be necessary to identify potential oxidative degradation products.

-

Photostability: Aromatic compounds can be susceptible to photodegradation. The presence of the difluorophenyl group may influence the photolytic stability. Exposure to UV and visible light as per ICH Q1B guidelines would be required to assess this.

Experimental Protocols for Stability Testing

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing.[2]

Objective: To identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.

Stress Conditions (as per ICH Guidelines): [3][4][5][6][7]

-

Acid Hydrolysis: Treat the compound in a solution with a strong acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80 °C).

-

Base Hydrolysis: Treat the compound in a solution with a strong base (e.g., 0.1 M NaOH) at an elevated temperature.

-

Oxidation: Treat the compound in a solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or slightly elevated temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100 °C).

-

Photodegradation: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Analytical Procedure:

-

Prepare solutions of this compound for each stress condition.

-

Expose the samples to the respective stress conditions for a defined period.

-

At specified time points, withdraw samples and neutralize them if necessary.

-

Analyze the stressed samples using a suitable stability-indicating method, typically a gradient HPLC method with UV and/or mass spectrometric detection.

-

The analytical method should be able to separate the parent compound from all significant degradation products.

-

Characterize the structure of the major degradation products using techniques like LC-MS/MS and NMR.

Forced Degradation Workflow:

Caption: General workflow for forced degradation studies.

Signaling Pathways

Currently, there is no published information linking this compound to any specific signaling pathways. However, related 6-aryl-4-oxohexanoic acids have been investigated for their anti-inflammatory properties through their effects on eicosanoid biosynthesis.[8] Eicosanoids are signaling molecules derived from arachidonic acid, and their synthesis is mediated by enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).

Hypothetical Signaling Pathway Interaction:

Caption: Hypothetical interaction with the arachidonic acid signaling pathway.

Further research would be required to determine if this compound interacts with these or any other signaling pathways.

Conclusion

While specific experimental data for this compound is not publicly available, this guide provides a framework for its characterization based on established scientific principles and data from related compounds. The predicted pH-dependent aqueous solubility and potential for oxidative and photolytic degradation highlight the importance of thorough experimental evaluation. The provided protocols for solubility and stability testing offer a starting point for researchers to generate the necessary data for the potential development of this compound. Further investigation into its biological activity is warranted to explore its potential therapeutic applications.

References

- 1. 6-Oxohexanoic acid | C6H10O3 | CID 440918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 7. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6-aryl-4-oxohexanoic acids: synthesis, effects on eicosanoid biosynthesis, and anti-inflammatory in vivo-activities - PubMed [pubmed.ncbi.nlm.nih.gov]

In silico modeling of 6-(2,4-Difluorophenyl)-6-oxohexanoic acid

An In-Depth Technical Guide to the In Silico Modeling of 6-(2,4-Difluorophenyl)-6-oxohexanoic acid

Introduction

This compound is a fluorinated aromatic carboxylic acid with potential applications in medicinal chemistry. Its structure, featuring a hexanoic acid backbone and a difluorophenyl ketone group, suggests the potential for interaction with various biological macromolecules. The fluorine substituents significantly influence the compound's electronic and steric properties, potentially enhancing lipophilicity, binding affinity, and metabolic stability. This technical guide outlines a comprehensive in silico approach to characterize and predict the therapeutic potential of this compound, focusing on its possible anti-inflammatory properties.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂F₂O₃ | Calculated |

| Molecular Weight | 242.22 g/mol | Calculated[1][2][3] |

| IUPAC Name | This compound | N/A |

| Boiling Point (Predicted) | 406.1±35.0 °C | Predicted for 3,4-difluoro isomer[3] |

| Density (Predicted) | 1.274±0.06 g/cm³ | Predicted for 3,4-difluoro isomer[3] |

| pKa (Predicted) | 4.66±0.10 | Predicted for 3,4-difluoro isomer[3] |

Rationale for In Silico Investigation

Analogs of this compound, such as 6-aryl-4-oxohexanoic acids, have been investigated for their anti-inflammatory properties.[4][5] These studies suggest that this class of compounds may act as inhibitors of enzymes involved in the eicosanoid biosynthesis pathway, such as cyclooxygenase (COX) enzymes. In silico modeling provides a rapid and cost-effective methodology to explore this hypothesis by predicting binding affinities, identifying key molecular interactions, and assessing the stability of the compound within the enzyme's active site.

This guide will focus on a hypothetical in silico workflow to evaluate this compound as a potential inhibitor of COX-2, a key enzyme in inflammation.

Proposed In Silico Modeling Workflow

A multi-step computational workflow can be employed to investigate the interaction between the ligand and its target protein.

Caption: A typical workflow for in silico drug discovery.

Potential Signaling Pathway: Arachidonic Acid Metabolism

6-Aryl-4-oxohexanoic acids have been shown to affect eicosanoid biosynthesis.[4][5] The proposed mechanism of action for this compound is the inhibition of COX enzymes, which are central to the conversion of arachidonic acid into pro-inflammatory prostaglandins.

Caption: Inhibition of the arachidonic acid pathway by the compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the general synthesis of 6-aryl-4-oxohexanoic acids.[4][5] A common synthetic route is the Friedel-Crafts acylation of 1,3-difluorobenzene.

-

Materials: Adipic anhydride, 1,3-difluorobenzene, aluminum chloride (AlCl₃), dichloromethane (DCM), hydrochloric acid (HCl), ethyl acetate, brine.

-

Step 1: Reaction Setup: In a round-bottom flask under an inert atmosphere (nitrogen or argon), suspend anhydrous aluminum chloride in dry dichloromethane.

-

Step 2: Acylation: Cool the suspension to 0°C in an ice bath. Add a solution of adipic anhydride in dry dichloromethane dropwise to the suspension. Stir for 15 minutes.

-

Step 3: Aromatic Addition: Add 1,3-difluorobenzene to the reaction mixture dropwise, maintaining the temperature at 0°C.

-

Step 4: Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Step 5: Quenching: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

Step 6: Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

-

Step 7: Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Step 8: Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization to yield the final compound.

In Silico Molecular Docking Protocol

-

Objective: To predict the binding mode and affinity of this compound to the active site of human COX-2.

-

Software: AutoDock Vina, PyMOL, Schrödinger Maestro.

-

Step 1: Ligand Preparation:

-

Generate the 3D structure of the ligand using a chemical drawing tool (e.g., ChemDraw).

-

Import the structure into modeling software and assign proper atom types and bond orders.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Save the prepared ligand in a .pdbqt format for AutoDock Vina.

-

-

Step 2: Protein Preparation:

-

Download the crystal structure of human COX-2 from the Protein Data Bank (PDB ID: 1CX2).

-

Remove all water molecules and co-crystallized ligands from the protein structure.

-

Add polar hydrogens and assign Gasteiger charges to the protein atoms.

-

Save the prepared protein in a .pdbqt format.

-

-

Step 3: Grid Box Generation:

-

Identify the active site of COX-2 based on the location of the co-crystallized inhibitor or from literature reports.

-

Define a grid box that encompasses the entire active site with appropriate dimensions (e.g., 25Å x 25Å x 25Å).

-

-

Step 4: Docking Simulation:

-

Run the molecular docking simulation using AutoDock Vina with an exhaustiveness parameter of 16 or higher to ensure a thorough search.

-

-

Step 5: Analysis of Results:

-

Analyze the output poses and their corresponding binding affinity scores (kcal/mol).

-

Visualize the lowest energy pose in the protein's active site using PyMOL or Maestro to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking).

-

Hypothetical Data Presentation

Following the in silico protocol, the results can be summarized for clear interpretation.

Table 2: Hypothetical Molecular Docking Results

| Parameter | Value |

| PDB ID of Target | 1CX2 (COX-2) |

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | Arg120, Tyr355, Ser530, Val523 |

| Type of Interactions | Hydrogen bond with Ser530; Pi-sulfur with Met522; Hydrophobic interactions with Val523 |

Conclusion